
Tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate: is a chemical compound with a unique structure that includes a piperidine ring, a cyclopropyl group, and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyclopropyl-containing reagents. One common method is the reaction of 3-piperidone with cyclopropylmethyl bromide in the presence of a base, followed by protection of the resulting hydroxyl group with a tert-butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can enhance the binding affinity and selectivity of the compound, leading to specific biological effects. The piperidine ring and tert-butyl ester also contribute to the compound’s overall activity by influencing its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and medicinal applications .
Propriétés
Formule moléculaire |
C13H23NO3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-4-5-10(9-14)13(16)6-7-13/h10,16H,4-9H2,1-3H3 |
Clé InChI |
WOIYEVPABQSPJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



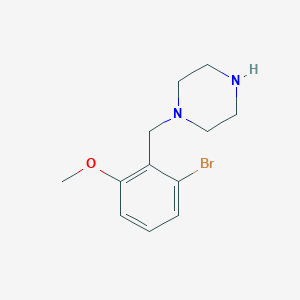
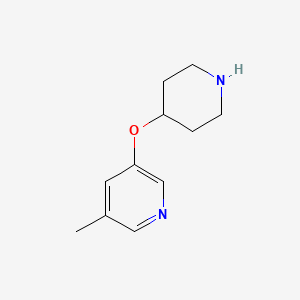
![6,9-Dimethylspiro[4.4]nonan-1-one](/img/structure/B13585946.png)

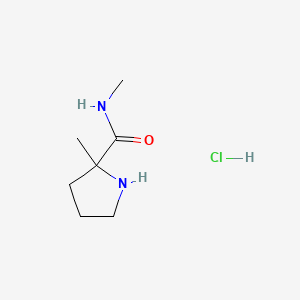
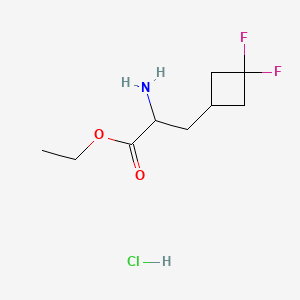
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13585964.png)

![1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13585980.png)
![4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13585983.png)
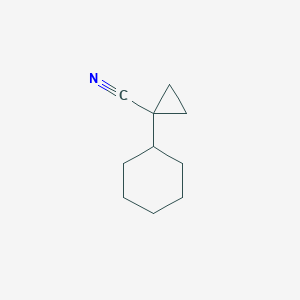
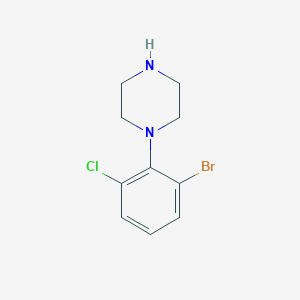
![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethan-1-aminedihydrochloride](/img/structure/B13585991.png)
